molecular formula C17H18N2O2 B14678742 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one CAS No. 34806-24-1

1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one

Cat. No.: B14678742
CAS No.: 34806-24-1
M. Wt: 282.34 g/mol
InChI Key: SUDYVWHSQRSTNV-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a hydroxyethyl group and two phenyl groups attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one typically involves the reaction of 4,4-diphenylimidazolidin-2-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the imidazolidinone nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-Oxoethyl)-4,4-diphenylimidazolidin-2-one.

    Reduction: Formation of 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one
  • 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one
  • 1-Butyl-2,3,4,5-tetramethylimidazolidin-2-one

Uniqueness

1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to other imidazolidinones. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

34806-24-1

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one

InChI

InChI=1S/C17H18N2O2/c20-12-11-19-13-17(18-16(19)21,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,20H,11-13H2,(H,18,21)

InChI Key

SUDYVWHSQRSTNV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1CCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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